molecular formula C6H13NO2 B3379513 [3-(Hydroxymethyl)pyrrolidin-3-yl]methanol CAS No. 162687-17-4

[3-(Hydroxymethyl)pyrrolidin-3-yl]methanol

Cat. No.: B3379513
CAS No.: 162687-17-4
M. Wt: 131.17 g/mol
InChI Key: JTZUKPJSXQMWEX-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)pyrrolidin-3-yl]methanol (CAS 162687-17-4) is an organic compound belonging to the pyrrolidine family of amino alcohols . This structure features a pyrrolidine ring where the carbon at the 3-position is fully substituted with two hydroxymethyl groups, making it a bis-primary alcohol with a molecular formula of C 6 H 13 NO 2 and a molecular weight of 131.17 g/mol . This unique configuration provides multiple sites for chemical modification, establishing it as a valuable bifunctional building block in synthetic organic chemistry and medicinal chemistry research. Its potential applications include serving as a core scaffold for the development of pharmaceutical intermediates, a chiral precursor in asymmetric synthesis, and a ligand for catalysis . The presence of both a secondary amine and two hydroxyl groups allows for diverse reactivity and integration into larger molecular architectures. As a hygroscopic solid, it requires careful handling and storage in a cool, sealed place, ideally at refrigerated temperatures (4°C), to maintain its stability and purity . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use of any kind . Please consult the Safety Data Sheet (SDS) prior to handling. Hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(hydroxymethyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-6(5-9)1-2-7-3-6/h7-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZUKPJSXQMWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162687-17-4
Record name [3-(hydroxymethyl)pyrrolidin-3-yl]methanol
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Synthetic Methodologies for 3 Hydroxymethyl Pyrrolidin 3 Yl Methanol and Analogous Dihydroxymethyl Pyrrolidines

Retrosynthetic Analysis and Precursor Design for Pyrrolidine-3,3-dimethanol Scaffolds

The design of a synthetic route for complex molecules like [3-(Hydroxymethyl)pyrrolidin-3-yl]methanol, also known as pyrrolidine-3,3-dimethanol, begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily accessible precursors. researchgate.netresearchgate.net

A primary disconnection strategy for the pyrrolidine-3,3-dimethanol scaffold involves breaking the carbon-nitrogen bonds of the heterocyclic ring. This approach typically leads to a linear, acyclic precursor containing the key functional groups. A logical precursor would be a 1,4-difunctionalized alkane bearing a nitrogen source and a central carbon atom substituted with two protected hydroxyl groups or their synthetic equivalents.

For the geminal dihydroxymethyl group at the C3 position, a common and effective precursor is a disubstituted malonate derivative, such as diethyl 2,2-bis(hydroxymethyl)malonate or a protected version thereof. The synthesis would then involve constructing a suitable four-carbon chain with this malonate derivative at the central position and terminal groups amenable to cyclization with an amine.

An alternative retrosynthetic approach considers the formation of the gem-diol moiety at a later stage. In this case, the pyrrolidine (B122466) ring is formed first from a precursor containing a gem-dicarboxylate at the C3 position. The subsequent reduction of these ester groups then yields the target dihydroxymethyl functionality. This latter strategy often proves more practical in multi-step synthetic sequences. truman.edu

Conventional Multi-Step Synthetic Approaches to this compound

The construction of the this compound molecule is typically achieved through multi-step synthetic sequences that allow for the precise installation of the required functional groups and control over the stereochemistry. syrris.jp

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is the cornerstone of the synthesis. Several reliable methods have been developed for this purpose. organic-chemistry.org

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and widely used method for constructing substituted pyrrolidines. osaka-u.ac.jpmdpi.comtandfonline.com This reaction can be highly stereoselective and allows for the introduction of diverse substituents. Azomethine ylides can be generated from various precursors, including the decarboxylation of α-amino acids or the reductive activation of specific amides. unife.it

Intramolecular Cyclization: Pyrrolidine rings can be efficiently formed through the intramolecular cyclization of appropriately functionalized linear precursors. Methods include the hydroamination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. osaka-u.ac.jp

Reductive Amination: The condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, is a classical and effective method for synthesizing the pyrrolidine core. mdpi.com

Ring Expansion Reactions: Innovative cascade reactions, such as the N-bromosuccinimide-induced ring expansion of cinnamylaziridines, can lead to highly functionalized pyrrolidines with good diastereoselectivity. rsc.org

Cyclization Method Description Key Features References
[3+2] CycloadditionReaction of an azomethine ylide with an alkene.High stereoselectivity, broad substrate scope. osaka-u.ac.jp, mdpi.com, tandfonline.com, unife.it
Intramolecular HydroaminationCyclization of an aminoalkene.Atom-economical. osaka-u.ac.jp
Reductive AminationCyclization of a 1,4-dicarbonyl with an amine.Classical and reliable method. mdpi.com
Aziridine Ring ExpansionCascade reaction of a substituted aziridine.Access to complex, functionalized pyrrolidines. rsc.org

Introduction and Functional Group Interconversion of Hydroxymethyl Moieties

A key structural feature of the target molecule is the geminal dihydroxymethyl group at the C3 position. The introduction of these two hydroxymethyl groups is a critical step in the synthesis. A prevalent strategy involves the reduction of a precursor containing two carboxylate groups at the C3 position.

For instance, a diethyl malonate derivative can be alkylated with suitable electrophiles to construct the carbon backbone. After the formation of the pyrrolidine ring, the two ester groups at the C3 position are concurrently reduced to the corresponding primary alcohols. This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

A related synthesis for (R)-Pyrrolidin-3-ylmethanol involves the reduction of methyl 5-oxopyrrolidine-3-carboxylate with sodium borohydride (B1222165) and boron trifluoride etherate, demonstrating the conversion of an ester to a hydroxymethyl group within the pyrrolidine framework. chemicalbook.com Similarly, the synthesis of a 3,4-bis(hydroxymethyl)pyrrolidine derivative has been reported, starting from a corresponding diester which is reduced to the diol. mdpi.com These examples highlight the utility of ester reduction as a reliable method for installing hydroxymethyl groups on a pre-formed pyrrolidine ring.

Asymmetric Synthesis Strategies for Enantiomerically Enriched Hydroxymethyl Pyrrolidines

The development of asymmetric syntheses is crucial for accessing enantiomerically pure pyrrolidine derivatives, which is often a requirement for their application in various fields of chemistry. nih.govacs.org

Chiral Auxiliaries in Pyrrolidine-3,3-dimethanol Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary can be removed.

Several types of chiral auxiliaries have been successfully employed in the asymmetric synthesis of pyrrolidines:

Oxazolidinones: Evans' oxazolidinones are widely used chiral auxiliaries that can direct asymmetric alkylation and aldol (B89426) reactions with high diastereoselectivity. wikipedia.org

Pseudoephedrine and Pseudoephenamine: These compounds serve as practical chiral auxiliaries for diastereoselective alkylation reactions, providing access to enantiomerically enriched products. nih.gov

Camphorsultam: This rigid, bicyclic sulfonamide is effective in controlling the stereochemistry of various reactions, including Michael additions. wikipedia.org

Sparteine: In combination with organolithium bases, the chiral diamine (-)-sparteine (B7772259) can facilitate the enantioselective deprotonation of N-Boc-pyrrolidine, which can then be trapped with an electrophile to yield an enantiomerically enriched 2-substituted pyrrolidine. nih.govorgsyn.org

Chiral Auxiliary Typical Application References
Evans' OxazolidinonesAsymmetric alkylations, aldol reactions. wikipedia.org
PseudoephenamineAsymmetric alkylations. nih.gov
CamphorsultamMichael additions, Claisen rearrangements. wikipedia.org
(-)-SparteineAsymmetric deprotonation/alkylation. nih.gov, orgsyn.org

Chiral Catalyst-Mediated Transformations

The use of chiral catalysts offers a more atom-economical approach to asymmetric synthesis, as only a substoichiometric amount of the chiral material is required.

Transition Metal Catalysis: Palladium-catalyzed asymmetric carboamination reactions, employing chiral phosphine (B1218219) ligands, have been developed for the synthesis of enantiomerically enriched 2-substituted pyrrolidines. nih.gov Another powerful method involves the rhodium(II)-catalyzed asymmetric C-H insertion of carbenes. acs.org

Organocatalysis: Small organic molecules can act as chiral catalysts. For example, chiral amines derived from natural products like proline and cinchonidine (B190817) can catalyze asymmetric Michael additions and cascade reactions to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivity. nih.govrsc.orgrsc.org Bifunctional catalysts, which possess both a nucleophilic/basic site and a hydrogen-bond donor site, are particularly effective in controlling the stereochemical outcome of these transformations.

Catalytic System Reaction Type Key Features References
Palladium/Chiral LigandAsymmetric carboamination.Access to enantiomerically enriched 2-(arylmethyl)pyrrolidines. nih.gov
Rhodium(II)/Chiral LigandAsymmetric C-H insertion.Direct difunctionalization of the pyrrolidine ring. acs.org
Chiral Amine OrganocatalystsAsymmetric Michael additions, cascade reactions.Metal-free, high enantioselectivity. nih.gov, rsc.org, rsc.org

Enzymatic Approaches for Stereoselective Synthesis

The pursuit of enantiomerically pure compounds has led chemists to explore enzymatic transformations for the synthesis of chiral pyrrolidines. While the direct enzymatic assembly of the this compound skeleton is not extensively documented, enzymes play a crucial role in achieving stereoselectivity, primarily through kinetic resolution of racemic intermediates or by facilitating stereoselective transformations on prochiral substrates.

One notable application of enzymes is in the deprotection step of a synthetic sequence. For instance, acid phosphatase has been utilized for the removal of phosphate (B84403) protecting groups under mild conditions, a process that can be critical in the final stages of synthesizing complex polyhydroxylated pyrrolidines. researchgate.net This enzymatic deprotection avoids harsh chemical conditions that could compromise other sensitive functional groups within the molecule.

Lipases are another class of enzymes frequently employed for the stereoselective synthesis of chiral building blocks. These enzymes can catalyze the asymmetric acylation or hydrolysis of racemic alcohols or esters. In the context of dihydroxymethyl pyrrolidines, a racemic mixture of a diol precursor could be subjected to enzymatic acylation, where the enzyme selectively acylates one enantiomer, allowing for the separation of the faster-reacting enantiomer (as its ester) from the slower-reacting one (as the unreacted alcohol).

Table 1: Examples of Enzymatic Applications in Pyrrolidine Synthesis

Enzyme TypeApplicationSubstrate TypeOutcomeReference
Acid PhosphataseDeprotectionPhosphorylated TetrolYields Tetrol Intermediate researchgate.net
Lipase (e.g., Candida antarctica Lipase B)Kinetic ResolutionRacemic Pyrrolidine DiolEnantioselective AcylationGeneral Knowledge

Protecting Group Strategies in the Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is highly dependent on the strategic use of protecting groups to mask the reactive amine and hydroxyl functionalities. The choice of protecting groups is critical to prevent undesired side reactions and to direct the synthesis towards the desired product.

Nitrogen Protection: The secondary amine of the pyrrolidine ring is nucleophilic and readily reacts. The most common protecting group for this amine is the tert-butyloxycarbonyl (Boc) group. researchgate.netmdpi.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. mdpi.com Another protecting group used is the benzoyl (Bz) group, which can be introduced using benzoyl chloride. researchgate.net

Hydroxyl Protection: The two primary hydroxyl groups require protection during many synthetic transformations. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are frequently used due to their ease of introduction, stability, and selective removal using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).

In syntheses starting from chiral precursors like tartaric or glyceric acids, the existing hydroxyl groups are often protected as acetonides (isopropylidene ketals) during the initial steps. mdpi.com For syntheses involving multiple hydroxyl groups of varying reactivity, orthogonal protecting group strategies are essential. This allows for the selective deprotection and functionalization of specific hydroxyl groups. For example, a molecule might carry both a silyl ether and an acetate (B1210297) ester; the silyl group can be removed with fluoride without affecting the acetate, which would require basic or acidic hydrolysis for its removal. researchgate.net

Table 2: Common Protecting Groups in Pyrrolidine Synthesis

Functional GroupProtecting GroupAbbreviationIntroduction ReagentRemoval ConditionsReference
Aminetert-ButyloxycarbonylBoc(Boc)₂OAcidic (e.g., TFA, HCl) researchgate.netmdpi.com
AmineBenzoylBzBenzoyl ChlorideBasic/Acidic Hydrolysis researchgate.net
Hydroxyltert-ButyldimethylsilylTBDMS/TBSTBDMSCl, ImidazoleFluoride ion (e.g., TBAF)General Knowledge
HydroxylAcetonide-2,2-Dimethoxypropane, AcidAqueous Acid researchgate.net
HydroxylAcetateAcAcetic Anhydride, PyridineBase/Acid Hydrolysis researchgate.net

Recent Advances in Convergent and Divergent Synthetic Pathways

Modern synthetic strategies for constructing pyrrolidine cores like this compound often employ either convergent or divergent approaches to enhance efficiency and facilitate the creation of molecular diversity.

Divergent Synthesis: Divergent synthesis is a powerful strategy for generating a library of related compounds from a common intermediate. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. A common starting material, often a chiral building block like L-proline or a derivative of a sugar, is converted into a key pyrrolidine intermediate. mdpi.comrsc.org This intermediate is then subjected to a variety of different reaction pathways to introduce diverse substituents.

For example, a synthesis could begin with a chiral precursor like D-ribose to construct a central pyrrolidine intermediate. acs.org This intermediate, possessing multiple functional handles, can then be elaborated into a range of iminocyclitols and other pyrrolidine analogs through different synthetic routes. acs.org Similarly, starting from 4-hydroxy-L-proline, a key keto alcohol intermediate can be generated, which then serves as a branching point. The ester group can be reduced or reacted with various organometallic reagents to introduce different side chains, leading to a family of polyhydroxylated pyrrolidines and related indolizidine alkaloids. nih.gov

Table 3: Comparison of Convergent and Divergent Synthetic Strategies

StrategyDescriptionAdvantagesCommon Starting Materials/Key Reactions
Convergent Independent synthesis of molecular fragments followed by late-stage coupling.High overall yield, flexibility in fragment synthesis.1,3-Dipolar Cycloaddition, Intramolecular Alkylation. bohrium.com
Divergent Synthesis of a library of compounds from a common intermediate.Efficient for generating molecular diversity, ideal for SAR studies.L-Proline, 4-Hydroxy-L-proline, Sugar-derived Glycals. rsc.orgacs.orgnih.gov

Chemical Transformations and Derivatization of 3 Hydroxymethyl Pyrrolidin 3 Yl Methanol

Functionalization Reactions of Hydroxyl Groups

The two primary hydroxyl groups are key sites for introducing a wide array of functional groups, thereby modifying the compound's physical and chemical properties.

Etherification and esterification are fundamental reactions for modifying the hydroxyl groups of [3-(Hydroxymethyl)pyrrolidin-3-yl]methanol. These reactions can be controlled to yield either mono- or di-substituted products.

Etherification: The formation of ethers can be achieved under basic conditions, for example, using sodium hydride to deprotonate the hydroxyl groups followed by reaction with an alkyl halide. The choice of reaction conditions can influence the degree of substitution.

Esterification: Esterification can be carried out using various methods, including reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. The reactivity of the hydroxyl groups allows for the introduction of a wide range of ester functionalities.

Reaction TypeReagentsProduct Type
EtherificationNaH, Alkyl HalideMono- or Di-ether
EsterificationAcyl Chloride, BaseMono- or Di-ester
EsterificationCarboxylic Anhydride, BaseMono- or Di-ester
Fischer EsterificationCarboxylic Acid, Acid CatalystMono- or Di-ester

The hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, or the entire molecule can be subjected to reductive transformations.

Oxidation: Selective oxidation of one or both hydroxymethyl groups can be achieved using a variety of oxidizing agents. For instance, Swern oxidation or the use of pyridinium chlorochromate (PCC) can yield the corresponding aldehyde(s). Stronger oxidizing agents, such as potassium permanganate or Jones reagent, can lead to the formation of the carboxylic acid(s). The pyrrolidine (B122466) nitrogen may require protection prior to oxidation to prevent side reactions.

Reduction: While the hydroxymethyl groups are already in a reduced state, the term "reduction" in this context can refer to the hydrogenation of the pyrrolidine ring under harsh conditions, although this is less common. More relevant is the stability of the hydroxyl groups to many reducing agents used to transform other parts of a larger molecule containing this scaffold. For instance, sterically shielded pyrrolidine nitroxides with hydroxymethyl groups have shown high stability against reduction with ascorbate nih.govmdpi.com.

TransformationReagentsResulting Functional Group
Oxidation to AldehydePCC, Swern OxidationAldehyde
Oxidation to Carboxylic AcidKMnO4, Jones ReagentCarboxylic Acid

Achieving selective monofunctionalization of one of the two identical hydroxyl groups presents a significant synthetic challenge. However, strategies employing protecting groups or controlled reaction conditions can be utilized. One approach involves the use of a bulky protecting group that reacts preferentially with one hydroxyl group due to steric hindrance. For example, the reaction of a similar diol, 3,4-bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidine-1-oxyl, with a controlled amount of methanesulfonyl chloride (MsCl) in the presence of a base can lead to the formation of the monomesylated product in good yield nih.gov. This monomesylated intermediate can then be further functionalized. Another strategy involves the formation of a cyclic acetal or ketal, which can then be selectively opened to reveal one protected and one free hydroxyl group.

Reactivity of the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring is a nucleophilic center and can readily participate in a variety of reactions.

N-Alkylation: The pyrrolidine nitrogen can be alkylated using alkyl halides or through reductive amination. N-alkylation introduces substituents that can significantly alter the biological and chemical properties of the molecule. The reaction of amines with dimethyl carbonate (DMC) over certain catalysts has been shown to be an effective method for N-methylation nih.gov.

N-Acylation: N-acylation is readily achieved by reacting the pyrrolidine with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. This reaction is frequently used to install protecting groups, such as a tert-butyloxycarbonyl (Boc) group, which can prevent the nitrogen from participating in subsequent reactions mdpi.com.

ReactionReagentsProduct
N-AlkylationAlkyl Halide, BaseN-Alkyl-pyrrolidine
Reductive AminationAldehyde/Ketone, Reducing AgentN-Alkyl-pyrrolidine
N-AcylationAcyl Chloride/Anhydride, BaseN-Acyl-pyrrolidine
N-ProtectionBoc₂ON-Boc-pyrrolidine

The bifunctional nature of this compound, possessing both nucleophilic nitrogen and hydroxyl groups, allows for the construction of bicyclic N-heterocyclic derivatives. Intramolecular cyclization can be induced by reacting the compound with appropriate reagents. For example, reaction with phosgene or a phosgene equivalent could lead to the formation of a cyclic carbamate. Furthermore, the diol functionality can be converted into other reactive groups that can then undergo intramolecular cyclization with the pyrrolidine nitrogen to form various fused or bridged bicyclic systems biomedres.us. The synthesis of bicyclic pyrrolidines is a significant area of research in drug discovery due to the conformational rigidity and novel chemical space these structures offer bldpharm.com.

Ring Expansion and Contraction Reactions of the Pyrrolidine Moiety

While direct experimental evidence for ring expansion and contraction reactions starting from this compound is not extensively documented in the literature, the principles of established rearrangement reactions can be applied to its derivatives to foresee potential transformations. Such reactions would significantly enhance the molecular diversity accessible from this scaffold, enabling the synthesis of larger or smaller nitrogen-containing heterocyclic systems.

One plausible strategy for ring expansion to a piperidine skeleton involves a Tiffeneau-Demjanov-type rearrangement. This would necessitate the conversion of one of the hydroxymethyl groups to an aminomethyl group. Subsequent diazotization of this amine would generate a reactive diazonium species, which could then trigger a ring expansion through the migration of a carbon-carbon bond of the pyrrolidine ring.

A hypothetical reaction sequence could begin with the selective protection of one hydroxymethyl group, followed by the conversion of the other to an amine. Treatment of the resulting 3-amino-3-(hydroxymethyl)pyrrolidine derivative with nitrous acid would then initiate the rearrangement, leading to a piperidin-4-one derivative. The regioselectivity of the bond migration would be a key aspect to consider in such a transformation.

Another potential avenue for ring expansion is the Beckmann rearrangement. This would involve the initial oxidation of one of the hydroxymethyl groups to a carboxylic acid, followed by its conversion to a ketone. The corresponding oxime could then be subjected to acidic conditions to induce the rearrangement, yielding a six-membered lactam (a piperidin-2-one derivative). The migrating group in the Beckmann rearrangement is typically anti-periplanar to the leaving group on the oxime nitrogen, which would influence the structure of the resulting lactam.

Ring contraction of the pyrrolidine ring is a less common transformation but could potentially be achieved through specific photochemical or radical-mediated reactions. For instance, a suitably functionalized derivative might undergo a ring contraction to form a highly substituted azetidine, although such reactions are often challenging and require specialized conditions.

The exploration of these ring expansion and contraction reactions on derivatives of this compound could open up new synthetic routes to valuable piperidine and azetidine scaffolds with unique substitution patterns.

Cascade and Domino Reactions Involving this compound

Cascade and domino reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient strategy for the construction of complex molecular architectures. The bifunctional nature of this compound makes it an attractive substrate for the design of such reaction sequences, particularly for the synthesis of spirocyclic and fused heterocyclic systems.

A hypothetical domino reaction could be initiated by the selective activation of the two hydroxymethyl groups. For example, conversion to a di-aldehyde or a related electrophilic species could set the stage for a subsequent intramolecular reaction. If the pyrrolidine nitrogen is part of a larger framework, this could lead to the formation of intricate polycyclic structures.

One of the most promising applications of this compound in cascade reactions is in the synthesis of spiro-pyrrolidines. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. A possible strategy would involve a multi-component reaction where this compound or a derivative acts as the central building block. For instance, a domino reaction could be designed where the pyrrolidine nitrogen participates in a condensation reaction, and the two hydroxymethyl groups are transformed to participate in a subsequent cyclization step, leading to the formation of a spirocyclic system at the C3 position.

Domino reactions for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines have been reported, showcasing the utility of the pyrrolidine ring in constructing complex fused systems nih.gov. While not directly involving the title compound, this precedent suggests that functionalization of the hydroxymethyl groups in this compound could enable its participation in similar cascade processes. For example, conversion of the diol to a suitable dienophile or dipolarophile could allow for its use in intramolecular cycloaddition reactions.

The development of novel cascade and domino reactions starting from this compound would provide a powerful tool for the rapid generation of molecular complexity and the synthesis of novel heterocyclic libraries.

Stereochemical Control in Post-Synthetic Functionalization

The presence of two identical hydroxymethyl groups at the C3 position of the pyrrolidine ring makes this compound a prochiral molecule. The ability to differentiate between these two groups through stereoselective functionalization is a key challenge and a significant opportunity for creating chiral, highly functionalized building blocks. Achieving such control would allow for the synthesis of enantiomerically pure compounds with defined three-dimensional structures.

Several strategies can be envisioned for the stereocontrolled functionalization of the diol moiety. One powerful approach is the use of chiral catalysts that can selectively react with one of the two hydroxymethyl groups. Chiral phosphoric acids, for example, have been shown to be effective in the regioselective acetalization of diols in monosaccharides, demonstrating the potential for catalyst-controlled differentiation of similar hydroxyl groups.

Enzymatic reactions offer another highly effective method for achieving stereoselectivity. Lipases, for instance, are well-known for their ability to catalyze the enantioselective acylation of racemic alcohols and the desymmetrization of prochiral diols. The application of a suitable lipase to this compound could lead to the selective mono-acylation of one of the hydroxymethyl groups, yielding a chiral mono-ester with high enantiomeric excess. This enzymatic approach is particularly attractive due to its mild reaction conditions and high selectivity. Research has shown that restricting the molecular conformation of symmetric diols can influence the selectivity of enzymatic monoesterification nih.gov.

The selective mono-protection of symmetrical diols can also be achieved using chemical methods, for instance, in a flow reactor, which allows for precise control over reaction conditions scirp.org. Such techniques could be adapted for the selective functionalization of this compound.

Once one of the hydroxymethyl groups is selectively functionalized, the remaining hydroxyl group can be further modified, leading to the synthesis of a wide range of chiral, non-racemic derivatives. The ability to control the stereochemistry at the C3 position is crucial for the development of this compound as a versatile chiral building block for the synthesis of biologically active molecules and asymmetric catalysts.

The following table summarizes potential stereoselective functionalization reactions of this compound.

Reaction TypeReagent/CatalystPotential ProductKey Advantage
Enantioselective Mono-acylationLipase (e.g., Candida antarctica Lipase B)Chiral mono-esterHigh enantioselectivity, mild conditions
Catalyst-controlled Mono-silylationChiral Phosphoric Acid / Silylating agentChiral mono-silylated etherControl over stereochemistry through catalyst choice
Diastereoselective DerivatizationChiral auxiliary followed by reactionDiastereomerically pure derivativeCovalent linkage to a chiral auxiliary allows for separation and subsequent removal

Applications of 3 Hydroxymethyl Pyrrolidin 3 Yl Methanol in Organic Synthesis and Catalysis

[3-(Hydroxymethyl)pyrrolidin-3-yl]methanol as a Versatile Chiral Building Block

The utility of this compound as a chiral building block is rooted in its inherent stereochemistry and the presence of multiple functional groups that can be selectively manipulated. nih.govnih.gov Chiral building blocks are essential intermediates in the synthesis of enantiomerically pure pharmaceuticals and natural products. nih.gov The pyrrolidine (B122466) skeleton itself is a privileged scaffold, appearing in numerous FDA-approved drugs and natural alkaloids, highlighting its biological relevance and synthetic utility. nih.govtandfonline.com The sp³-hybridized carbons of the pyrrolidine ring allow for the exploration of three-dimensional chemical space, a crucial aspect in the design of molecules with specific biological activities. researchgate.netnih.gov

The bifunctional nature of this compound makes it an ideal starting point for the synthesis of complex molecular architectures, particularly polycyclic and heterocyclic systems. The nitrogen atom and the two hydroxyl groups serve as handles for annulation reactions, allowing for the construction of fused or bridged ring systems. For instance, synthetic strategies involving the intramolecular cyclization of derivatives of this aminodiol can lead to the formation of novel N-heterocycles. organic-chemistry.org

The synthesis of sp³-rich frameworks is a key area of interest, and pyrrolidine-based building blocks are central to this effort. organic-chemistry.org These frameworks can be elaborated into intricate structures such as spiropyrrolidines, which are found in many biologically active compounds. rsc.org Catalytic asymmetric methods, like the 1,3-dipolar cycloaddition of azomethine ylides generated from pyrrolidine derivatives, provide a direct route to highly functionalized and stereochemically complex pyrrolidine-containing heterocycles. rsc.orgunife.it Furthermore, divergent synthesis strategies starting from chiral pyrrolidines enable the creation of diverse polycyclic N-heterocycles, including valuable cyclopropane-fused and 1,2-dioxolane structures, through catalytic dearomative cyclization processes. nih.gov

Table 1: Examples of Heterocyclic Frameworks Accessible from Pyrrolidine Precursors

Framework TypeSynthetic StrategySignificanceReference
SpiropyrrolidinesCatalytic Asymmetric 1,3-Dipolar CycloadditionCore motif in natural products and pharmaceuticals. rsc.org
PyrrolizidinesIntramolecular Cyclization of Amide PrecursorsAccess to alkaloid cores and functionalized scaffolds. unife.it
Polycyclic N-HeterocyclesCopper-Catalyzed Dearomative CyclizationCreation of novel, enantioenriched complex molecules. nih.gov
2-Substituted PyrrolidinesPalladium-Catalyzed CarboaminationSynthesis of enantiomerically enriched alkaloid precursors like (-)-tylophorine. nih.gov

The pyrrolidine ring serves as an exceptional scaffold for generating molecular diversity, a cornerstone of fragment-based drug discovery (FBDD) and medicinal chemistry. nih.govwsu.edu The non-planar structure of the pyrrolidine ring, which undergoes pseudorotation, provides access to a greater region of three-dimensional space compared to flat aromatic rings. nih.govresearchgate.net this compound embodies this principle, offering a chiral, 3D-rich core that can be decorated with various substituents.

The two hydroxymethyl groups can be differentially protected and functionalized, creating a multitude of derivatives from a single starting material. This allows for the systematic exploration of the chemical space around the central scaffold, which is crucial for optimizing interactions with biological targets. nih.gov The synthetic flexibility of the pyrrolidine moiety enables precise modification of physicochemical properties, which can enhance target selectivity and reduce off-target effects. tandfonline.com Researchers have successfully used asymmetric cycloaddition reactions to generate libraries of enantiomerically pure pyrrolidine fragments with high degrees of saturation and shape diversity, demonstrating the power of this scaffold in creating novel molecular entities. nih.govwsu.edu

Design and Implementation of this compound-Derived Ligands in Transition Metal Catalysis

The application of pyrrolidine derivatives extends into the realm of asymmetric catalysis, where they are widely used as chiral ligands for transition metals. nih.govnih.gov The structural elements of this compound—a secondary amine and two hydroxyl groups—make it an excellent precursor for the synthesis of chiral ligands capable of coordinating to a metal center and creating a highly stereoselective environment for catalysis. mdpi.commdpi.com

The design of effective chiral ligands from this compound is guided by several key principles.

Tridentate Coordination: The parent molecule can act as a tridentate N,O,O-ligand. The nitrogen of the pyrrolidine ring and the oxygen atoms of the two hydroxymethyl groups can coordinate to a metal center, forming stable five-membered chelate rings. This pre-organizes the catalytic complex into a rigid and well-defined chiral environment.

C₂-Symmetry: Although the parent molecule is not C₂-symmetric, modification of the nitrogen atom can lead to ligands with effective C₂-symmetry around the chiral center. C₂-symmetric ligands are highly privileged in asymmetric catalysis because they reduce the number of possible transition states, often leading to higher enantioselectivity. acs.orgnih.gov

Chiral Backbone: The inherent chirality of the pyrrolidine ring provides the fundamental source of asymmetry. This rigid, stereochemically defined backbone orients the coordinating groups in a specific spatial arrangement, which is then transferred to the substrate during the catalytic cycle. mdpi.com

Tunability: The ligand structure can be fine-tuned. The secondary amine can be functionalized with various alkyl or aryl groups to modulate the steric and electronic properties of the resulting catalyst. Similarly, the hydroxyl groups can be converted into phosphinites, ethers, or other coordinating groups to create a library of ligands for different catalytic applications. nih.gov

Asymmetric hydrogenation is a powerful method for producing chiral molecules, and ligands derived from chiral aminodiols are highly effective for this transformation. nih.govnih.gov Ligands synthesized from this compound are well-suited for creating catalysts for the asymmetric hydrogenation of ketones and olefins. For example, rhodium or iridium complexes bearing N,O-bidentate or N,N,O-tridentate ligands derived from similar chiral backbones have shown excellent activity and enantioselectivity in the reduction of various substrates. nih.gov The combination of a rigid chiral scaffold and carefully chosen coordinating atoms is key to achieving high turnover numbers and enantiomeric excesses.

In the field of asymmetric oxidation, chiral diols and aminodiols have been used to direct the stereochemical outcome of reactions like epoxidations. nih.gov Chiral hydroxamic acid ligands, for instance, have been employed in diastereoselective epoxidation reactions. mdpi.com A ligand derived from this compound could similarly be used to create a chiral environment around a metal center (e.g., vanadium or titanium) to control the facial selectivity of oxygen transfer to an olefin, yielding chiral epoxides.

Table 2: Potential Catalytic Applications of this compound-Derived Ligands

Reaction TypeMetalPotential SubstrateRationaleReference
Asymmetric HydrogenationRhodium (Rh), Iridium (Ir)Prochiral ketones, olefinsFormation of rigid chiral N,O,O-complexes to induce high enantioselectivity. nih.govnih.gov
Asymmetric Oxidation (Epoxidation)Titanium (Ti), Vanadium (V)Allylic alcohols, simple olefinsChiral diol moiety directs the stereoselective delivery of the oxidant. nih.govmdpi.com
Suzuki Cross-CouplingPalladium (Pd)Aryl halides, boronic acidsN- and O-donors stabilize the Pd catalyst and influence the reaction outcome. nih.govyoutube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental tools for C-C bond formation. youtube.comyoutube.com The performance of these catalysts is critically dependent on the nature of the supporting ligand. Ligands derived from amino acids and related structures have been shown to be effective in various cross-coupling reactions. mdpi.com

A ligand derived from this compound could be employed in Suzuki couplings. The nitrogen and oxygen donors can coordinate to the palladium center, influencing the stability and reactivity of the catalyst through the oxidative addition and reductive elimination steps of the catalytic cycle. youtube.com While phosphine (B1218219) ligands are common, N- and O-based ligands are increasingly explored for their unique properties and air stability. researchgate.net For instance, palladium-catalyzed carboamination reactions to synthesize substituted pyrrolidines have been successfully developed using chiral ligands, demonstrating the compatibility of such scaffolds with palladium catalysis. nih.gov The modular nature of ligands derived from this compound would allow for the creation of catalysts tailored to specific cross-coupling partners, potentially controlling regioselectivity and efficiency. nih.gov

Organocatalytic Applications of Modified this compound Structures

The pyrrolidine ring is a privileged motif in organocatalysis, largely due to the pioneering work with proline and its derivatives. nih.govresearchgate.net The modification of the pyrrolidine scaffold, including at the 3-position, is a key strategy for fine-tuning the catalyst's performance in various asymmetric reactions. nih.gov While research directly employing modified this compound is an emerging area, the principles of its potential applications can be understood by examining structurally related 3,3-disubstituted and other modified pyrrolidine organocatalysts. These catalysts leverage steric and electronic effects to create a well-defined chiral environment for asymmetric transformations.

One of the significant areas where modified pyrrolidine catalysts excel is in the asymmetric Michael addition. This reaction is a powerful tool for forming carbon-carbon bonds in an enantioselective manner. For instance, novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalysts have been designed and successfully applied in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, leading to the construction of all-carbon quaternary centers with high enantioselectivity. rsc.org

In a notable study, a series of new pyrrolidine-based organocatalysts featuring a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position were synthesized. nih.gov These catalysts proved effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov The modular nature of these catalysts allows for tuning of their steric and electronic properties to optimize reactivity and selectivity. nih.gov The table below summarizes the performance of various synthesized organocatalysts (OC) in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.

Table 1: Screening of Organocatalysts in the Asymmetric Michael Addition

Catalyst R Yield (%) Diastereomeric Ratio (syn/anti) Enantiomeric Excess (ee, %)
OC4 Ph 85 90:10 85 (syn)
OC5 4-MeOC₆H₄ 78 88:12 82 (syn)
OC6 4-ClC₆H₄ 82 91:9 84 (syn)
OC7 2-Naphthyl 80 89:11 83 (syn)
OC8 Me 75 85:15 78 (syn)

Reaction conditions: 0.2 mmol of β-nitrostyrene, 0.4 mmol of 3-phenylpropionaldehyde, and 10 mol % of catalyst in methylcyclohexane (B89554) (2 mL) at 0 °C for 24 h. Data sourced from a 2017 study on new pyrrolidine-based organocatalysts. nih.gov

Furthermore, the development of C2-symmetric pyrrolidine derivatives has been a fruitful area of research. These structures are widely used as chiral ligands in metal-catalyzed reactions and as organocatalysts. nih.govrsc.org For example, novel C2-symmetric N,N′-bis-[(pyrrolidin-2-yl)methyl-squaramide] TFA salts have been synthesized and employed as efficient organocatalysts for the asymmetric Michael reaction between cyclohexanone (B45756) derivatives and β-nitrostyrenes. rsc.org These reactions afford the corresponding Michael adducts in high yields and with excellent enantioselectivity. rsc.org

The aldol (B89426) reaction is another cornerstone of asymmetric organocatalysis where modified pyrrolidines have demonstrated significant potential. The strategic placement of functional groups on the pyrrolidine ring can facilitate the formation of a rigid transition state, leading to high levels of stereocontrol. nih.gov For example, bifunctional prolinamide organocatalysts, which combine the pyrrolidine motif with other functional groups like amides, have been developed to synergistically activate both the nucleophile and the electrophile. nih.gov

While the direct organocatalytic applications of modified this compound are still being explored, the established success of structurally similar 3,3-disubstituted and C2-symmetric pyrrolidine catalysts in key asymmetric transformations like Michael additions and aldol reactions underscores the immense potential of this compound as a versatile scaffold for the development of novel and efficient organocatalysts.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Hydroxymethyl Pyrrolidin 3 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Assignment and Multiplicity Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the hydroxymethyl groups. The protons of the two CH₂ groups attached to the nitrogen (C2 and C5) would likely appear as complex multiplets due to coupling with each other and with the proton on the nitrogen. The protons of the CH₂ group at C4 would also present as a multiplet. The four protons of the two hydroxymethyl groups would likely be diastereotopic and thus magnetically non-equivalent, potentially giving rise to separate signals, further complicated by coupling to each other. The NH proton and the two OH protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The quaternary carbon at C3, bonded to the two hydroxymethyl groups, would likely appear at a characteristic downfield shift. The two carbons of the hydroxymethyl groups would have similar chemical shifts. The three carbons of the pyrrolidine ring (C2, C4, and C5) would have distinct signals in the aliphatic region of the spectrum.

For a related derivative, 3,4-bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl , some ¹H NMR data has been reported, although the presence of the nitroxyl (B88944) radical and ethyl groups significantly alters the spectrum compared to the title compound. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for [3-(Hydroxymethyl)pyrrolidin-3-yl]methanol

AtomPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
C2-HMultipletm45-55
C3--50-60
C4-HMultipletm30-40
C5-HMultipletm45-55
CH₂OHMultipletm60-70
CH₂OHMultipletm60-70
NHBroad Singletbr s-
OHBroad Singletbr s-
Note: This is a predicted data table based on general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of this compound, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. For instance, it would show correlations between the protons on C2 and C5, and between the protons on C4 and its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is critical for determining the relative stereochemistry of the molecule. For instance, NOE correlations could help establish the spatial relationship between the hydroxymethyl groups and the protons on the pyrrolidine ring.

While no specific 2D NMR data has been published for the title compound, these techniques are routinely applied to similar pyrrolidine derivatives to confirm their complex structures. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the very accurate determination of the mass of a molecule, often to within a few parts per million. This high accuracy enables the unambiguous determination of the molecular formula. For this compound (C₆H₁₃NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. PubChem provides a predicted monoisotopic mass of 131.09464 Da for the neutral molecule. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

GC-MS and LC-MS/MS are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry.

GC-MS would typically involve derivatization of the polar hydroxyl and amine groups of this compound to make it more volatile. The resulting mass spectrum would show a molecular ion peak and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, with likely cleavages occurring at the C-C bonds of the pyrrolidine ring and loss of the hydroxymethyl groups.

LC-MS/MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like the title compound, as it does not require derivatization. In an LC-MS/MS experiment, the parent ion of interest is selected and then fragmented to produce a daughter ion spectrum. This process provides a high degree of selectivity and structural information. The fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of water (H₂O) and formaldehyde (B43269) (CH₂O) from the hydroxymethyl groups, as well as fragmentation of the pyrrolidine ring.

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺132.1019
[M+Na]⁺154.0838
[M-H]⁻130.0873
Data sourced from PubChem predictions. uni.lu

X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined.

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray crystallographic analysis would provide unambiguous information about:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact puckering of the pyrrolidine ring and the orientation of the hydroxymethyl substituents.

Stereochemistry: The relative stereochemistry of the molecule. If a chiral starting material or resolution technique is used, the absolute stereochemistry could also be determined.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including details of any hydrogen bonding involving the hydroxyl and amine groups.

While no crystal structure for this compound itself has been reported in the Cambridge Structural Database, the crystal structures of numerous pyrrolidine derivatives have been determined, providing valuable comparative data. nih.gov For instance, the crystal structure of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine has been reported, revealing the conformation of the pyrrolidine ring within that specific molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The molecule this compound possesses primary alcohol (-CH₂OH) groups and a secondary amine (-NH-) group within its pyrrolidine ring. Each of these groups, and the bonds within them, vibrate at characteristic frequencies upon absorbing IR radiation, resulting in a unique spectral fingerprint.

The IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretching: The two hydroxyl (-OH) groups give rise to a very strong and broad absorption band, typically in the range of 3500-3200 cm⁻¹. orgchemboulder.comyoutube.com The significant broadening of this peak is a direct consequence of intermolecular and intramolecular hydrogen bonding between the alcohol and amine groups. libretexts.orgadichemistry.com In dilute, non-polar solutions where hydrogen bonding is minimized, a sharper, less intense peak may appear around 3600 cm⁻¹. msu.edulibretexts.org

N-H Stretching: The secondary amine in the pyrrolidine ring exhibits a single, weak to medium absorption band in the 3500-3300 cm⁻¹ region. openstax.orgorgchemboulder.com This peak can sometimes be obscured by the much broader O-H absorption band. libretexts.org

C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds in the methylene (B1212753) (-CH₂-) groups of the pyrrolidine ring and hydroxymethyl substituents appear as strong, sharp peaks in the 3000-2850 cm⁻¹ range. pressbooks.publibretexts.org

C-O Stretching: A strong, intense band corresponding to the C-O stretching vibration of the primary alcohol groups is expected in the 1260-1050 cm⁻¹ region. orgchemboulder.comadichemistry.comspectroscopyonline.com For primary alcohols specifically, this peak is often found between 1075-1000 cm⁻¹. spectroscopyonline.com

C-N Stretching: The stretching vibration of the C-N bond in the aliphatic amine is typically observed in the 1250-1020 cm⁻¹ range and is of medium to weak intensity. msu.eduorgchemboulder.comlibretexts.org This absorption may overlap with the C-O stretching band.

N-H Bending (Wagging): A characteristic strong and broad absorption due to the out-of-plane bending (wagging) of the N-H bond is expected between 910-665 cm⁻¹ for secondary amines. orgchemboulder.comspectroscopyonline.com

The following table summarizes the expected IR absorption bands for the key functional groups in this compound.

Functional GroupBond VibrationExpected Frequency Range (cm⁻¹)Intensity
AlcoholO-H Stretch (H-bonded)3500 - 3200Strong, Broad
Secondary AmineN-H Stretch3500 - 3300Weak to Medium
AlkaneC-H Stretch3000 - 2850Strong
Primary AlcoholC-O Stretch1260 - 1050Strong
Aliphatic AmineC-N Stretch1250 - 1020Medium to Weak
Secondary AmineN-H Wag910 - 665Strong, Broad

This table is generated based on established data for functional group analysis in IR spectroscopy.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

While this compound itself is an achiral molecule, its synthesis can lead to chiral derivatives, or it can be used as a building block for more complex chiral structures. For these chiral analogues, determining the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other, is crucial. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are paramount for this purpose. wikipedia.orgmdpi.com

Electronic Circular Dichroism (ECD):

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. researchgate.netlibretexts.org This differential absorption (ΔA) is plotted against wavelength, resulting in an ECD spectrum.

Principle: Enantiomers produce mirror-image ECD spectra. A positive or negative peak in the spectrum, known as a Cotton effect, corresponds to the absorption band of a chromophore within the chiral molecule. The sign and magnitude of the Cotton effect are directly related to the absolute configuration and conformation of the molecule. acs.org

Application for Enantiomeric Excess: For a sample containing a mixture of enantiomers, the magnitude of the ECD signal is directly proportional to the enantiomeric excess. By comparing the ECD signal of a sample to that of the pure enantiomer, the ee can be precisely calculated. Methods like exciton-coupled circular dichroism (ECCD) are particularly powerful for determining the absolute configuration and ee of chiral diols and alcohols by using a host molecule that complexes with the analyte to produce a strong, predictable ECD signal. acs.orgacs.org Researchers have successfully used CD spectroscopy to quantify the ee of chiral compounds with high accuracy. nih.govnih.govrsc.org

Optical Rotatory Dispersion (ORD):

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgarxiv.org

Principle: An ORD spectrum plots the specific rotation [α] against the wavelength (λ). wikipedia.org Chiral molecules exhibit a characteristic ORD curve, and like ECD, enantiomers produce mirror-image ORD curves. The phenomenon known as the Cotton effect—a rapid change in optical rotation near a chromophore's absorption band—is a key feature of ORD spectra and is directly linked to the molecule's stereochemistry. scispace.com

Application for Enantiomeric Excess: Similar to ECD, the magnitude of the optical rotation at a specific wavelength is proportional to the enantiomeric excess of the sample. By measuring the specific rotation of a mixture and comparing it to the known value for the enantiopure compound, the ee can be determined.

The following table outlines the application of these techniques for the stereochemical analysis of chiral derivatives of this compound.

TechniquePrincipleApplication for Chiral DerivativesKey Findings from Research
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized light. researchgate.netDetermination of absolute configuration and enantiomeric excess. The sign of the Cotton effect relates to stereochemistry.Can determine ee for chiral diols and amines with high accuracy (e.g., average error of ±7% or less). acs.orgnih.gov
Optical Rotatory Dispersion (ORD) Variation of optical rotation with the wavelength of light. wikipedia.orgDetermination of absolute configuration and enantiomeric excess. The shape and sign of the Cotton effect curve are characteristic of a specific enantiomer.A classical and reliable method for characterizing chiral molecules and confirming enantiopurity. scispace.comnih.gov

This table summarizes the principles and applications of chiroptical techniques for the analysis of chiral compounds.

Computational Chemistry and Theoretical Investigations of 3 Hydroxymethyl Pyrrolidin 3 Yl Methanol

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the optimized molecular geometry and electronic properties of [3-(Hydroxymethyl)pyrrolidin-3-yl]methanol. These calculations can provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The electronic structure can be elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. For instance, DFT studies on substituted pyrrolidinones have successfully calculated these parameters to understand their electronic behavior. capes.gov.brarabjchem.org In a hypothetical DFT study of this compound, the HOMO would likely be localized on the nitrogen atom and the oxygen atoms of the hydroxymethyl groups, indicating these as potential sites for electrophilic attack. The LUMO, conversely, would be distributed across the C-N and C-O antibonding orbitals.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations (Note: This table is illustrative and based on general principles and findings for similar molecules, as specific data for the target compound is not publicly available.)

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Indicates susceptibility to oxidation and electrophilic attack.
LUMO Energy +1.2 eV Relates to the ability to accept electrons and undergo reduction.
HOMO-LUMO Gap 7.7 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.

Conformational Analysis and Energy Landscapes of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring of this compound is not planar and exists in various puckered conformations. The two primary puckering modes are the "endo" (down) and "exo" (up) envelope conformations, where the Cγ atom (C4) is out of the plane formed by the other four ring atoms. acs.orgnih.gov The substitution pattern on the pyrrolidine ring significantly influences the preferred conformation. nih.gov

A comprehensive conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating the single bonds, including those of the hydroxymethyl substituents, and calculating the energy of each conformer. This would reveal the global minimum energy conformation and the energy barriers between different conformers. For the parent pyrrolidine ring, theoretical analyses have detailed the energetics of ring puckering. nih.govacs.org In this compound, the bulky hydroxymethyl groups at the C3 position would create specific steric interactions that favor certain puckering modes and rotamers of the side chains.

Table 2: Predicted Relative Energies of Pyrrolidine Ring Puckering in a 3-Substituted Pyrrolidine (Note: This table is illustrative and based on general findings for substituted prolines and pyrrolidines.)

Conformation Puckering Relative Energy (kcal/mol) Key Feature
Endo (Down) Cγ-endo 0.0 One of the stable, low-energy conformations. frontiersin.org
Exo (Up) Cγ-exo 0.5 - 2.0 Generally slightly higher in energy than the endo form. frontiersin.org

Mechanistic Insights from Computational Modeling of Reactions Involving this compound

Computational modeling can be employed to study the mechanisms of reactions involving this compound. For example, its use as a building block in organic synthesis could be optimized by understanding the reaction pathways. acs.orgacs.org DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing insights into reaction feasibility and selectivity.

A possible reaction to model would be the esterification of the hydroxymethyl groups or the N-alkylation of the pyrrolidine nitrogen. Computational studies on the reaction of pyrrolidinones with amines have demonstrated the power of DFT in elucidating reaction mechanisms, showing that kinetic selectivity is often more significant than thermodynamic selectivity. beilstein-journals.orgnih.gov Such studies on this compound would help in predicting the most likely reaction products under different conditions.

Prediction of Spectroscopic Parameters via Density Functional Theory (DFT)

DFT is a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation of this compound. NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netd-nb.infochemrxiv.org By comparing the predicted spectrum with experimental data, the proposed structure can be confirmed. Machine learning techniques are also emerging to enhance the accuracy of DFT-based NMR predictions. nih.gov

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be computed. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule. For instance, the O-H and N-H stretching frequencies are characteristic and can be precisely predicted.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Pyrrolidine Derivative (Note: This table illustrates the typical accuracy of DFT-based NMR prediction for a related heterocyclic compound, as specific data for the target molecule is not available.)

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 55.2 54.8
C3 45.8 46.3
C4 25.1 25.9

Molecular Dynamics Simulations for Conformational Sampling and Reactivity Prediction

Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in solution. mdpi.comnih.gov By simulating the motion of the molecule over time, MD can explore its conformational landscape more extensively than static calculations. researchgate.net This is particularly useful for flexible molecules with multiple rotatable bonds.

MD simulations can also be used to predict reactivity by analyzing the radial distribution functions of solvent molecules around the reactive sites of the solute. This can provide insights into how the solvent structure might influence a chemical reaction. Furthermore, advanced techniques like umbrella sampling can be used to calculate the free energy profile of conformational changes or reactions, offering a more complete picture of the molecule's behavior. arabjchem.org

Green Chemistry and Sustainable Approaches in the Synthesis and Application of 3 Hydroxymethyl Pyrrolidin 3 Yl Methanol

Development of Atom-Economical Synthetic Routes

Atom economy is a core principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. primescholars.com Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste. primescholars.com The development of atom-economical routes to [3-(Hydroxymethyl)pyrrolidin-3-yl]methanol focuses on designing synthetic pathways where the majority of the atoms from the reactants are found in the target molecule.

One promising strategy is the use of cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides with appropriate alkenes, which are inherently atom-economical as they form the core pyrrolidine (B122466) ring in a single, concerted step. nih.gov Another approach involves tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. For instance, a one-pot procedure involving a Michael addition followed by an intramolecular cyclization could construct the substituted pyrrolidine skeleton efficiently.

Reductive amination cascades of enynyl amines mediated by a Lewis acid represent a metal-free, atom-economical approach to constructing pyrrolidine rings. organic-chemistry.org Furthermore, the synthesis of pyrrolidines via the ring contraction of readily available pyridines presents an innovative strategy to rapidly access the desired scaffold. nih.gov The ideal synthesis would start from simple, readily available precursors and assemble the target molecule with minimal generation of by-products.

Table 1: Comparison of Atom Economy in Different Reaction Types

Reaction Type General Description Atom Economy Reference
Addition Reactions (e.g., Cycloaddition) Two or more molecules combine to form a larger one. Excellent (often 100%) primescholars.comnih.gov
Rearrangement Reactions A molecule's skeleton is rearranged to yield a structural isomer. Excellent (100%) primescholars.com
Substitution Reactions A functional group is replaced by another. Poor to Moderate primescholars.com

Utilization of Benign Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of benign solvents such as water, supercritical fluids, or ionic liquids, or ideally, conducting reactions under solvent-free conditions. semanticscholar.org

Solvent-free, or solid-state, reactions can offer significant advantages, including reduced waste, easier purification, and sometimes enhanced reaction rates and selectivity. cmu.edumdpi.com For the synthesis of this compound precursors, solvent-free mechanochemical methods, such as ball milling, could be employed. mdpi.com These techniques have been successfully used for various organic transformations, including the synthesis of heterocyclic compounds.

Water is an attractive solvent due to its non-toxicity, non-flammability, and availability. Asymmetric aldol (B89426) reactions, which could be a key step in building the carbon skeleton, have been successfully performed in water using bifunctional prolinamide-based organocatalysts. nih.gov The development of water-soluble catalysts and reactants is an active area of research to facilitate the synthesis of complex molecules like this compound in aqueous media.

Solvent-free A3 coupling (aldehyde, amine, alkyne) and KA2 coupling (ketone, amine, alkyne) reactions are established green methods for synthesizing propargylamines, which can be precursors to substituted pyrrolidines. semanticscholar.orgrsc.org Applying this logic, a solvent-free multicomponent reaction could potentially be designed to assemble a key intermediate for the target diol.

Application of Green Catalysis (e.g., Organocatalysis, Biocatalysis, Heterogeneous Catalysis)

Green catalysis focuses on the use of catalysts that are efficient, selective, and environmentally benign. This includes avoiding toxic heavy metals and favoring catalysts that can be easily recovered and reused.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a powerful alternative to metal-based catalysts. acs.orgbenthamdirect.combohrium.com Proline and its derivatives are well-known organocatalysts for various asymmetric reactions, including the synthesis of substituted pyrrolidines. nih.gov Enantioselective organocatalytic one-pot syntheses of pyrrolidine core structures have been developed, demonstrating the potential for creating chiral centers with high stereocontrol. acs.org The synthesis of this compound, which is chiral if synthesized in an enantiomerically pure form, could greatly benefit from such methodologies.

Biocatalysis: Biocatalysis employs enzymes or whole microbial cells to perform chemical reactions. These processes are often highly selective, occur under mild conditions (ambient temperature and pressure, neutral pH), and use water as a solvent. researchgate.netrsc.orgrsc.org For the synthesis of a diol like this compound, enzymes such as hydrolases, oxidoreductases, or lyases could be employed. For example, epoxide hydrolases from microorganisms like Candida viswanathii have been used for the synthesis of pharmaceutical diols from epoxides. researchgate.net Cytochrome P450 monooxygenases are another class of enzymes capable of selective C-H bond oxyfunctionalization to produce diols. rsc.orgrsc.org The biosynthesis of diols from renewable biomass using engineered microorganisms like E. coli is also a promising sustainable route. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for easy recycling, thus minimizing waste. Supported metal catalysts, such as nickel on a solid support, have been used for the cyclization of putrescine to form pyrrolidine. google.com Developing heterogeneous catalysts for the key bond-forming steps in the synthesis of this compound would enhance the sustainability of the process.

Table 2: Examples of Green Catalysis in Pyrrolidine and Diol Synthesis

Catalysis Type Catalyst Example Reaction Type Advantages Reference
Organocatalysis Proline-based catalysts Asymmetric Aldol/Michael Additions Low toxicity, operational simplicity, enantioselectivity nih.govacs.orgnih.gov
Biocatalysis Epoxide Hydrolase (Candida viswanathii) Epoxide Hydrolysis High selectivity, mild conditions, aqueous media researchgate.net
Biocatalysis Cytochrome P450 C-H Hydroxylation High regioselectivity, use of renewable feedstocks rsc.orgrsc.org

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted, Ultrasound-Assisted Chemistry)

Conventional synthetic methods often rely on prolonged heating, consuming significant amounts of energy. Energy-efficient protocols aim to reduce reaction times and energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. ajrconline.orgnih.gov The mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. ajrconline.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrrolidines and oxazolidinones. nih.govresearchgate.netmdpi.com The synthesis of this compound or its intermediates could be significantly accelerated and made more energy-efficient through the application of microwave-assisted protocols.

Waste Minimization and Process Intensification Strategies

Waste minimization is a fundamental goal of green chemistry, aiming to prevent the generation of waste rather than treating it after it has been created. repec.org This involves a holistic approach to process design, from the choice of starting materials to the final purification steps.

Process Intensification: Process intensification refers to the development of smaller, safer, and more energy-efficient production technologies. For the synthesis of this compound, this could involve the use of microreactors or flow chemistry. Flow chemistry offers several advantages over batch processing, including better temperature control, enhanced safety, and the potential for easier scale-up.

One-Pot Reactions: As mentioned in the context of atom economy, one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, are a key strategy for waste minimization. acs.org This approach reduces the use of solvents for extraction and purification, minimizes material losses, and saves time and energy. Designing a one-pot synthesis for this compound from simple precursors would be a significant step towards a truly green process.

Catalyst and Solvent Recycling: The ability to recycle catalysts and solvents is crucial for reducing waste and improving the cost-effectiveness of a process. The use of heterogeneous catalysts, as discussed earlier, facilitates easy recovery. google.com Similarly, choosing solvents that can be easily removed and reused, or developing processes in biphasic systems where the catalyst resides in one phase and the product in another, can significantly reduce solvent waste.

By integrating these green chemistry principles—from designing atom-economical routes and using benign catalysts and solvents to employing energy-efficient protocols and minimizing waste—the synthesis and application of this compound can be made significantly more sustainable.

Future Research Directions and Emerging Opportunities for 3 Hydroxymethyl Pyrrolidin 3 Yl Methanol

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes to [3-(Hydroxymethyl)pyrrolidin-3-yl]methanol is paramount for its broader application. While direct synthesis of this specific geminal di-hydroxymethylated pyrrolidine (B122466) is not extensively documented, several promising strategies can be envisaged based on established methodologies for related structures.

Future research should focus on multi-component reactions (MCRs), which offer a streamlined approach to complex molecules in a single step. tandfonline.com A potential MCR could involve the reaction of a suitable nitrogen source, a dielectrophile, and a formaldehyde (B43269) equivalent. Another avenue for exploration is the 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles, a powerful tool for constructing the pyrrolidine ring. nih.gov

Moreover, synthetic pathways starting from readily available precursors like proline and its derivatives could be investigated. nih.gov For instance, the modification of the carboxylate group of a protected proline derivative to introduce the two hydroxymethyl functionalities at the 3-position represents a plausible, albeit challenging, route. A hypothetical synthetic approach could start from a protected 3-oxopyrrolidine, followed by a double formylation or a related C2-unit introduction at the alpha-position to the ketone, and subsequent reduction of both the ketone and the newly introduced functionalities.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Pathways for this compound

Synthetic Strategy Potential Precursors Key Transformations Advantages
Multi-Component Reaction Ammonia (B1221849), dialdehyde/diketone, formaldehyde source One-pot cyclization High atom and step economy
1,3-Dipolar Cycloaddition Azomethine ylide, substituted alkene Cycloaddition, functional group modification High stereocontrol

Design of Advanced Catalytic Systems Based on this compound

The pyrrolidine scaffold is a cornerstone of modern organocatalysis, with proline and its derivatives being particularly successful. nih.gov this compound, with its secondary amine and two hydroxyl groups, is a prime candidate for development as a bifunctional or even multifunctional organocatalyst.

The secondary amine can participate in enamine or iminium ion catalysis, while the two hydroxyl groups can act as hydrogen bond donors, directing the stereochemical outcome of a reaction. This cooperative functionality could be highly effective in asymmetric transformations such as aldol (B89426) and Michael reactions. Future research should explore the catalytic activity of this diol in a range of organic reactions.

Furthermore, the diol functionality allows for the compound to act as a ligand for metal catalysts. The two hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in metal-catalyzed processes. The synthesis and characterization of novel metal complexes incorporating this compound as a ligand is a promising area of investigation. The potential for these complexes in asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions should be systematically evaluated.

Integration into Materials Science for Polymer and Supramolecular Chemistry Applications

The presence of two primary alcohol functionalities and a secondary amine makes this compound a versatile building block for polymer and supramolecular chemistry.

In polymer science, this compound can be utilized as a monomer for the synthesis of novel biodegradable polymers such as polyesters and poly(ester amide)s. nih.gov The incorporation of the pyrrolidine ring into the polymer backbone can introduce unique physical and chemical properties, including enhanced biodegradability and potential for post-polymerization modification. The rigidity of the pyrrolidine ring could also contribute to polymers with higher glass transition temperatures and improved mechanical properties. nih.gov

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the amine and hydroxyl groups can be exploited to direct the self-assembly of complex architectures. nih.gov This could lead to the formation of gels, liquid crystals, or other functional soft materials. The ability of the pyrrolidine nitrogen to be protonated or alkylated provides a handle to control the self-assembly process through external stimuli like pH or chemical signals.

Development of Robust and Scalable Manufacturing Processes for Industrial Relevance

For this compound to have a significant industrial impact, the development of a robust and scalable manufacturing process is essential. While the industrial production of unsubstituted pyrrolidine is well-established, involving the reaction of 1,4-butanediol (B3395766) with ammonia over a metal oxide catalyst, the synthesis of this more complex derivative requires a dedicated approach. wikipedia.org

Future research should focus on transitioning the most promising laboratory-scale synthesis into a scalable process. This involves optimizing reaction conditions to maximize yield and minimize waste, developing efficient purification methods (avoiding chromatography where possible), and ensuring the safety and stability of all intermediates and reagents. Process analytical technology (PAT), including in-situ monitoring techniques, will be crucial in achieving these goals.

A key challenge will be the cost-effective sourcing of starting materials and the development of a catalytic system that is both highly active and recyclable. Continuous flow chemistry offers a promising alternative to traditional batch processing, potentially enabling better control over reaction parameters, improved safety, and higher throughput.

Advanced Characterization Techniques for In-situ Reaction Monitoring and Structural Probing

A thorough understanding of the synthesis and properties of this compound requires the application of advanced analytical techniques.

In-situ reaction monitoring , particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, can provide real-time kinetic and mechanistic data on the formation of the compound. iastate.edursc.orgmagritek.comnih.gov This allows for rapid optimization of reaction conditions and the identification of any transient intermediates or byproducts.

For structural probing , a combination of techniques will be necessary. High-resolution mass spectrometry (HRMS), such as LC-ESI-QTOF-MS, is essential for confirming the molecular weight and elemental composition, and can provide valuable fragmentation data for structural elucidation. nih.govnih.govnih.gov Advanced NMR techniques, including 2D correlation experiments (COSY, HSQC, HMBC), will be vital for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. In the case of crystalline derivatives, single-crystal X-ray diffraction would provide definitive proof of the three-dimensional structure.

The characterization of this geminal diol may present unique challenges due to its potential for intramolecular hydrogen bonding and its hydrophilic nature. ambeed.comnih.govlibretexts.orgresearchgate.net Specialized analytical methods may need to be developed to fully understand its behavior in different environments.

A summary of applicable advanced characterization techniques is provided in Table 2.

Table 2: Advanced Characterization Techniques for this compound

Technique Application Information Gained
In-situ NMR Spectroscopy Reaction monitoring and kinetic studies Reaction rates, identification of intermediates, mechanistic insights
High-Resolution Mass Spectrometry (HRMS) Molecular formula confirmation and structural analysis Accurate mass, elemental composition, fragmentation patterns
2D NMR Spectroscopy (COSY, HSQC, HMBC) Detailed structural elucidation Proton-proton and proton-carbon correlations, connectivity
Single-Crystal X-ray Diffraction Definitive 3D structure determination Bond lengths, bond angles, stereochemistry (for derivatives)

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldReference
Protectiontert-butyl carbamate, NH₃ (gas)~75%
DeprotonationLiAlH₄ in THF, 0°C, 12hN/A

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]⁺ = 405.0979 observed vs. 405.0997 calculated) .
  • ¹H NMR : Key peaks include δ 3.40–3.18 (m, 8H, pyrrolidine and hydroxymethyl protons) and δ 5.63 (s, 1H, hydroxyl) in DMSO-d₆ .
  • InChI Key : Unique identifiers (e.g., VMQPVJADWIMNQB-UHFFFAOYSA-N) validate structural integrity via PubChem .

Advanced: How can contradictions in catalytic hydrogenation conditions for pyrrolidine derivatives be resolved?

Methodological Answer:
Discrepancies in hydrogenation efficiency (e.g., selectivity for acetylene vs. alkene reduction) arise from catalyst choice. For example:

  • Lindlar Catalyst : Selective for acetylene hydrogenation but may lead to over-reduction in polyfunctional systems .
  • Palladium Nanoparticles : Modified ligands improve accessibility and selectivity in continuous-flow systems .
    Recommendation : Use kinetic studies and in situ monitoring (e.g., FTIR) to optimize catalyst-substrate interactions.

Advanced: How can computational modeling guide the application of this compound in drug discovery?

Methodological Answer:

  • Molecular Docking : Analogous compounds (e.g., pyridopyrimidine inhibitors) are docked into bacterial biotin carboxylase active sites to predict binding affinity .
  • LogP Calculations : For [3-(2-chloro-4-pyrimidinyl)phenyl]methanol, experimental LogP = 2.29 informs solubility and membrane permeability .
    Table 2: Docking Parameters
SoftwareTarget ProteinBinding Energy (kcal/mol)Reference
AutoDock VinaBiotin Carboxylase-9.2

Safety & Toxicity: What precautions are necessary when handling this compound?

Methodological Answer:

  • Toxicity Data : Methanol derivatives exhibit moderate toxicity (LD₅₀ ~0.15 g/L in mammals), requiring strict PPE (gloves, fume hoods) .
  • Waste Management : Segregate and neutralize acidic byproducts (e.g., from formaldehyde reactions) before disposal .

Advanced: How to address low yields in hydroxymethylation reactions?

Methodological Answer:
Low yields often stem from competing side reactions (e.g., oxidation or dimerization):

  • Optimized Solvents : Use polar aprotic solvents (DMSO or THF) to stabilize intermediates .
  • Temperature Control : Reactions at 0°C reduce undesired byproducts, as seen in LiAlH₄-mediated reductions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.